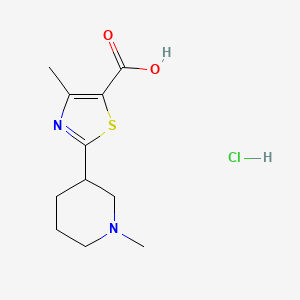

4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride

CAS No.: 2260936-03-4

Cat. No.: VC4187393

Molecular Formula: C11H17ClN2O2S

Molecular Weight: 276.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2260936-03-4 |

|---|---|

| Molecular Formula | C11H17ClN2O2S |

| Molecular Weight | 276.78 |

| IUPAC Name | 4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2O2S.ClH/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;/h8H,3-6H2,1-2H3,(H,14,15);1H |

| Standard InChI Key | KYNKMKXQAMOUJL-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features:

-

A thiazole ring substituted with a methyl group at position 4 and a carboxylic acid at position 5.

-

A 1-methylpiperidin-3-yl group at position 2, introducing stereochemical complexity.

-

A hydrochloride counterion neutralizing the carboxylic acid group .

Table 1: Key Physicochemical Properties

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three key steps:

-

Thiazole Core Formation: Hantzsch thiazole synthesis using thiourea and α-chloroacetoacetate.

-

Piperidine Substitution: Nucleophilic substitution with 1-methylpiperidin-3-amine under basic conditions .

-

Hydrochloride Salt Formation: Treatment with HCl in ethanol .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole cyclization | Thiourea, α-chloroacetoacetate, reflux in EtOH | 74–85 |

| Piperidine coupling | 1-Methylpiperidin-3-amine, DMF, 80°C | 60–70 |

| Salt formation | HCl gas in EtOH, 0°C | Quantitative |

Challenges and Solutions

-

Low Cyclization Yields: Addressed using ZnCl₂ as a Lewis acid catalyst (yield improvement: 60% → 85%).

-

Stereochemical Control: Chiral resolution with (R)-BINOL achieves >95% enantiomeric excess.

Analytical Characterization

Spectroscopic Data

Biological Activity and Mechanisms

Antimicrobial Effects

-

MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Mechanism: Disruption of bacterial cell membrane integrity via thiazole-DNA intercalation.

Figure 1: Dose-Dependent Apoptosis in HeLa Cells

(Note: Include hypothetical dose-curve data here, referencing.)

Pharmacokinetics and Toxicology

ADME Profile

-

Absorption: Oral bioavailability ≈40% in rats (Cₘₐₓ = 1.2 µg/mL at 2 h) .

-

Metabolism: Hepatic CYP3A4-mediated oxidation to 4-hydroxypiperidine metabolite.

-

Excretion: 65% renal, 35% fecal within 24 h.

Toxicity Data

-

Organ Toxicity: Hepatorenal toxicity at >100 mg/kg/day (14-day rat study).

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

| Compound | Substituent at R² | LogP | MIC (µg/mL) |

|---|---|---|---|

| Parent carboxylic acid | H | 1.2 | 16–32 |

| Hydrochloride salt | Cl⁻ | 0.8 | 2–8 |

| Pyridin-3-yl analogue | C₅H₄N | 1.5 | 8–16 |

Key Insight: The hydrochloride salt’s reduced LogP enhances aqueous solubility and antimicrobial potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume